molecular formula C24H18Te2 B14629971 Di([1,1'-biphenyl]-2-yl)ditellane CAS No. 55776-27-7

Di([1,1'-biphenyl]-2-yl)ditellane

Katalognummer: B14629971
CAS-Nummer: 55776-27-7
Molekulargewicht: 561.6 g/mol
InChI-Schlüssel: VOPOZZRDXUXEKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Di([1,1’-biphenyl]-2-yl)ditellane is an organotellurium compound characterized by the presence of two tellurium atoms bonded to biphenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Di([1,1’-biphenyl]-2-yl)ditellane typically involves the reaction of biphenyl derivatives with tellurium reagents. One common method is the reaction of biphenyl lithium with tellurium tetrachloride, followed by reduction to form the ditellane compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of Di([1,1’-biphenyl]-2-yl)ditellane may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Di([1,1’-biphenyl]-2-yl)ditellane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tellurium oxides.

    Reduction: Reduction reactions can convert the ditellane to tellurium-containing anions.

    Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions include various tellurium oxides, tellurium anions, and substituted biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Di([1,1’-biphenyl]-2-yl)ditellane has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds and as a reagent in organic synthesis.

    Biology: The compound’s unique properties make it a subject of study in biological systems, particularly in understanding the role of tellurium in biological processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: Di([1,1’-biphenyl]-2-yl)ditellane is used in the production of advanced materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of Di([1,1’-biphenyl]-2-yl)ditellane involves its interaction with molecular targets through its tellurium atoms. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The pathways involved include the formation of tellurium-centered radicals and the subsequent reactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Di([1,1’-biphenyl]-2-yl)ditellane is unique due to its specific combination of biphenyl and tellurium atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

55776-27-7

Molekularformel

C24H18Te2

Molekulargewicht

561.6 g/mol

IUPAC-Name

1-phenyl-2-[(2-phenylphenyl)ditellanyl]benzene

InChI

InChI=1S/C24H18Te2/c1-3-11-19(12-4-1)21-15-7-9-17-23(21)25-26-24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H

InChI-Schlüssel

VOPOZZRDXUXEKO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=CC=C2[Te][Te]C3=CC=CC=C3C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.